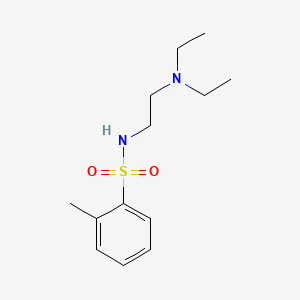![molecular formula C17H27N3O2 B14693933 Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate CAS No. 34446-66-7](/img/structure/B14693933.png)
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate is a chemical compound known for its unique structure and properties. It is an azo dye derivative, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate ester. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and sodium acetate (NaOAc) for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the azo group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored polymers, textiles, and inks.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The molecular pathways involved often include oxidative stress and disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate stands out due to its specific ester functional group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where other azo dyes might not be suitable .
Eigenschaften
CAS-Nummer |
34446-66-7 |
|---|---|
Molekularformel |
C17H27N3O2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-14(3)20(4)19-18-16-12-10-15(11-13-16)8-7-9-17(21)22-6-2/h10-14H,5-9H2,1-4H3 |
InChI-Schlüssel |
ONIUSLXYCIOICH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


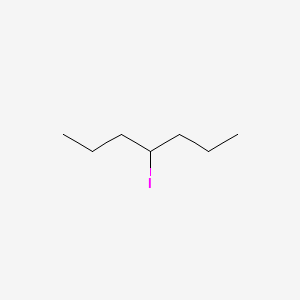

![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
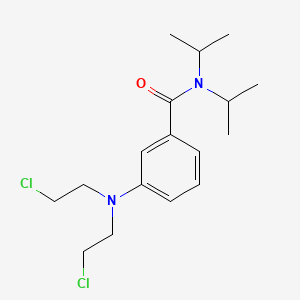
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

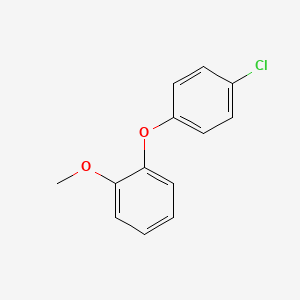
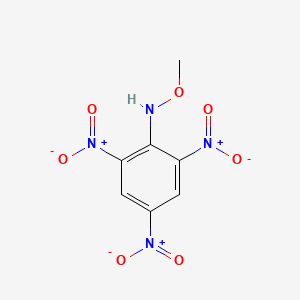
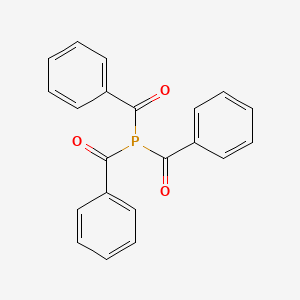
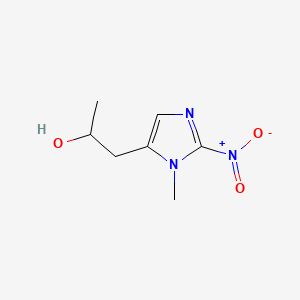
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
